5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Overview
Description
“5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid” is a compound with the CAS Number: 1019111-85-3 . It has a molecular weight of 289.51 . The compound is a powder at room temperature .
Synthesis Analysis
Benzofuran compounds are ubiquitous in nature and have strong biological activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis
The IUPAC Name of the compound is 7-bromo-5-chloro-3-methyl-1-benzofuran-2-carboxylic acid . The InChI Code is 1S/C10H6BrClO3/c1-4-6-2-5 (12)3-7 (11)9 (6)15-8 (4)10 (13)14/h2-3H,1H3, (H,13,14) .Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 289.51 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid is used in synthesizing various biologically significant compounds. For instance, it has been utilized in forming benzofuran aryl ureas and carbamates, which are later screened for antimicrobial activities. These synthesis processes involve complex reactions with various reagents, showcasing the chemical's versatility in organic synthesis (Kumari et al., 2019).
Antimicrobial Evaluation
- Antimicrobial Properties: Compounds synthesized from this compound have been tested for antimicrobial activities. These studies include the evaluation against various bacteria such as Staphylococcus aureus, Bacillus subtilis, E. coli, P. aeruginosa, and the fungus Candida albicans, suggesting potential applications in developing new antimicrobial agents (Soni & Soman, 2014).
Chemical Reaction Mechanisms
- Photostimulated Reactions: This chemical is involved in photostimulated reactions, where its derivatives react under specific conditions to produce various reduced products. Such studies provide insights into the reaction mechanisms and potential applications in developing new chemical synthesis methods (Vaillard et al., 2004).
Pharmaceutical Applications
- Intermediate in Drug Synthesis: this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including SGLT2 inhibitors for diabetes therapy. Its role in these synthesis processes highlights its significance in medicinal chemistry (Zhang et al., 2022).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a way that results in various biological activities . For instance, some substituted benzofurans have dramatic anticancer activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have demonstrated significant anti-tumor activity by inhibiting the proliferation of cancer cells . This compound’s impact on gene expression and cell signaling pathways can lead to altered cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been reported to produce a significant inhibitory effect on Src kinase, an enzyme involved in cell growth and differentiation . This inhibition can disrupt cancer cell proliferation and survival, highlighting its potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-tumor and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects observed in these studies indicate that careful dosage regulation is crucial to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s interaction with cytochrome P450 enzymes can affect its metabolism and clearance from the body . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific tissues . These interactions can affect the compound’s therapeutic potential and side effect profile, making it essential to study its transport and distribution mechanisms in detail.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO3/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTGYKZDTLTOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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